1H,1H,9H-Perfluorononyl 2,2,2-trifluoroethyl carbonate
Description
1H,1H,9H-Perfluorononyl 2,2,2-trifluoroethyl carbonate is a fluorinated organic carbonate characterized by a perfluorononyl chain and a trifluoroethyl carbonate group. This compound belongs to the class of perfluorinated alkyl ethers (PFAEs), which are widely studied for their unique physicochemical properties, including high thermal stability, chemical inertness, and low surface energy . The trifluoroethyl group enhances lipophilicity and resistance to metabolic degradation, making it relevant for applications in specialty materials, electronics, and pharmaceuticals .
Properties
Molecular Formula |
C12H5F19O3 |
|---|---|
Molecular Weight |
558.13 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl 2,2,2-trifluoroethyl carbonate |
InChI |
InChI=1S/C12H5F19O3/c13-3(14)7(20,21)9(24,25)11(28,29)12(30,31)10(26,27)8(22,23)5(15,16)1-33-4(32)34-2-6(17,18)19/h3H,1-2H2 |
InChI Key |
YNSCBJREROPCNN-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)OCC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H,1H,9H-Perfluorononyl 2,2,2-trifluoroethyl carbonate typically involves the reaction of perfluorononyl alcohol with 2,2,2-trifluoroethyl chloroformate. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Reaction Time: 12-24 hours
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions: 1H,1H,9H-Perfluorononyl 2,2,2-trifluoroethyl carbonate can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The carbonate ester group can be targeted by nucleophiles, leading to the formation of various substituted products.
Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to yield perfluorononyl alcohol and 2,2,2-trifluoroethanol.
Reduction: Although less common, reduction reactions can be performed using strong reducing agents to break down the carbonate ester.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in anhydrous solvents.
Hydrolysis: Acidic or basic aqueous solutions, often at elevated temperatures.
Reduction: Lithium aluminum hydride or similar strong reducing agents in anhydrous conditions.
Major Products:
Nucleophilic Substitution: Substituted carbonates with various nucleophiles.
Hydrolysis: Perfluorononyl alcohol and 2,2,2-trifluoroethanol.
Reduction: Alcohol derivatives of the original compound.
Scientific Research Applications
1H,1H,9H-Perfluorononyl 2,2,2-trifluoroethyl carbonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of fluorinated compounds and as a building block for more complex molecules.
Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for its role in developing new pharmaceuticals, particularly in the field of anti-cancer and anti-inflammatory drugs.
Industry: Utilized in the production of high-performance materials, such as fluoropolymer coatings and surfactants, due to its exceptional chemical resistance.
Mechanism of Action
The mechanism by which 1H,1H,9H-Perfluorononyl 2,2,2-trifluoroethyl carbonate exerts its effects is primarily through its interaction with molecular targets via its perfluorinated chains. These chains can interact with hydrophobic regions of proteins and cell membranes, potentially altering their function. The carbonate ester group can also undergo hydrolysis, releasing active alcohols that can participate in further biochemical reactions.
Comparison with Similar Compounds
1H,1H,9H-Perfluorononyl Methyl Carbonate (C11H6F16O3)
1H,1H,9H-Perfluorononyl Isopropyl Carbonate (C13H10F16O3)
1H,1H,9H-Perfluorononyl 2,2,3,3-Tetrafluoropropyl Carbonate
- Molecular Weight : ~520–530 g/mol (estimated) .
- Key Difference : Additional fluorine atoms on the propyl chain enhance hydrophobicity and chemical resistance but may compromise solubility in polar solvents .
Physicochemical Properties
Table 1: Comparative Properties of Fluorinated Carbonates
Key Trends :
Comparison with Analogues :
Electrolytes for Lithium-Ion Batteries
Low-Refractive-Index Polymers
- The trifluoroethyl group (refractive index ~1.38–1.40) outperforms methyl groups (~1.41) in optical clarity but underperforms heptadecafluorodecyl methacrylate (~1.35) .
Biological Activity
1H,1H,9H-Perfluorononyl 2,2,2-trifluoroethyl carbonate is a specialized organofluorine compound characterized by its unique chemical structure, which includes a perfluorinated nonyl group and a carbonate ester functional group. This compound has garnered attention due to its potential applications in various fields, including materials science, pharmaceuticals, and industrial chemistry. Its molecular formula is with a molecular weight of approximately 558.14 g/mol .
The compound exhibits high thermal stability and low surface tension, making it suitable for diverse applications. Its unique structure allows it to undergo various chemical reactions, such as nucleophilic substitution and hydrolysis. These properties are critical for its functionality in biological systems and industrial applications .
The biological activity of 1H,1H,9H-Perfluorononyl 2,2,2-trifluoroethyl carbonate is primarily attributed to its interaction with hydrophobic regions of proteins and cell membranes due to its perfluorinated chains. The carbonate ester group can hydrolyze under specific conditions to release active alcohols that participate in biochemical reactions .
Key Mechanisms:
- Hydrophobic Interactions : The perfluorinated chains interact with lipid membranes, potentially altering membrane fluidity and protein function.
- Hydrolysis : The release of perfluorononyl alcohol and trifluoroethanol can influence cellular processes and signaling pathways.
Biological Applications
Research indicates that this compound holds promise in several biological contexts:
- Drug Delivery Systems : Its stability and biocompatibility make it a candidate for developing advanced drug delivery systems that can enhance the efficacy of therapeutic agents.
- Pharmaceutical Development : Investigated for potential use in anti-cancer and anti-inflammatory drugs due to its unique chemical properties .
Comparative Analysis
To better understand the uniqueness of 1H,1H,9H-Perfluorononyl 2,2,2-trifluoroethyl carbonate in relation to similar compounds, the following table summarizes key features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1H,1H,9H-Perfluorononyl 2,2,2-trifluoroethyl carbonate | High thermal stability; potential drug delivery use | |
| Bis(2,2,2-trifluoroethyl) carbonate | Used as an electrolyte additive in batteries | |
| Perfluorodecyl 2-(trifluoroethyl) carbonate | Exhibits low surface tension properties | |
| Perfluorooctyl trifluoroacetate | Known for surfactant properties in formulations |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
